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Compound of Interest |

Compound Name: 1-Benzhydryl-3-methoxyazetidine
CAS No.: 36476-82-1
Cat. No.: B1595740
- 7

Introduction & Chemical Context

1-Benzhydryl-3-methoxyazetidine is a tertiary amine featuring a strained four-membered
azetidine ring protected by a bulky benzhydryl (diphenylmethyl) group. Its analysis requires
careful consideration of two physicochemical factors:

» Basicity (pKa ~6.48): The nitrogen atom is protonatable. In acidic HPLC conditions, it exists
as a cation, potentially causing peak tailing due to silanol interactions if not properly
shielded.

o Thermal Stability: While the benzhydryl group adds stability, the strained azetidine ring can
degrade (ring-opening) at excessive temperatures, making GC inlet parameters critical.

Key Impurities to Monitor:
e 1-Benzhydryl-3-azetidinol (Precursor): More polar, elutes earlier in RP-HPLC.
e Benzhydryl chloride (Reagent): Non-polar, elutes later.

o Benzhydrol (Hydrolysis product): Elutes between the alcohol and the ether.
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HPLC-UV/MS Protocol (Reverse Phase)

Objective: Purity assay and impurity profiling. Rationale: A C18 stationary phase is selected for
its ability to interact with the hydrophobic benzhydryl moiety. A mobile phase with 0.1% Formic
Acid (pH ~2.7) ensures the analyte is fully protonated, improving solubility and MS sensitivity,
while modern base-deactivated columns prevent tailing.

: | Conditi

Parameter Specification

Agilent ZORBAX Eclipse Plus C18 (4.6 x 100

Column

mm, 3.5 um) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5.0 uL

Detection (UV) 210 nm (Azetidine ring/general) and 254 nm
etection
(Benzhydryl aromaticity)

MS Detection ESI Positive Mode (Scan range m/z 100-500)

Gradient Program|[1]
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Time (min) % Mobile Phase B Event

0.00 10% Initial Equilibration
Isocratic Hold (Elute polar

2.00 10%
salts)

12.00 90% Linear Gradient (Elute Analyte)
Wash Step (Remove

15.00 90% _
Benzhydryl chloride)

15.10 10% Return to Initial

20.00 10% Re-equilibration

Expected Performance

e Retention Time (Approx): 8.5 — 9.2 min.

o Resolution (Rs): > 2.0 between 1-Benzhydryl-3-azetidinol (impurity) and the target methoxy
ether.

 Tailing Factor: < 1.3 (Acceptable for basic amines).

GC-MS Protocol (Trace Impurity Analysis)

Objective: Identification of volatile organic impurities and confirmation of molecular mass.
Rationale: GC-MS is ideal for detecting non-polar side products. However, the injector
temperature must be optimized to prevent thermal degradation of the azetidine ring.

Experimental Conditions
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Parameter Specification
Column DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 um)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)

Split (10:1 for Assay) or Splitless (for Trace
Inlet Mode

Impurities)
250°C (Do NOT exceed 280°C to avoid
Inlet Temp .
degradation)
Transfer Line 280°C
lon Source El (70 eV), 230°C
Solvent Delay 3.5 min
Temperature Program
Rate (°C/min) Temperature (°C) Hold Time (min)
60 1.0
20 220 0.0
10 300 5.0

Mass Spectrum Interpretation (El Source)

The electron ionization (EIl) spectrum of 1-Benzhydryl-3-methoxyazetidine is dominated by
the stability of the benzhydryl cation.

e m/z 253 (M+): Molecular ion (Weak intensity, <5%).
* m/z 167 (Base Peak): Benzhydryl cation

. This is the diagnostic fragment for all N-benzhydryl derivatives.

e m/z 91: Tropylium ion

, formed from the rearrangement of the phenyl rings.
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e m/z 176: Loss of phenyl group

Visualized Workflows & Mechanisms
Analytical Decision Workflow

This diagram illustrates the logic flow for selecting the appropriate method based on the
analytical goal (Purity vs. Identification).

Purity / Assay
(Quantification)

Quantitative
Crude Sample

(1-Benzhydryl-3-methoxyazetidine)

HPLC-UV (C18)
Acidic Mobile Phase

Quantify % Purity
Detect Polar Impurities

Define Analytical Goal

Qualitative

Structure ID / Volatiles

GC-MS (DB-5ms)
El Source

Confirm MW (253)
Detect Solvents/Reagents

Click to download full resolution via product page

Caption: Decision tree for selecting HPLC vs. GC-MS based on data requirements
(Quantification vs. Identification).

Mass Spec Fragmentation Pathway

The following diagram details the formation of the dominant m/z 167 ion, crucial for confirming
the presence of the benzhydryl moiety.
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Caption: Primary fragmentation pathway in EI-MS showing the generation of the diagnostic
benzhydryl cation (m/z 167).

Method Validation Parameters

To ensure "Trustworthiness" (Part 2 of requirements), the following validation criteria must be
met before routine use:

e System Suitability:
o Inject the standard 6 times. RSD of peak area must be < 2.0%.

o Tailing factor for the main peak must be < 1.5.
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e Linearity:
o Range: 0.05 mg/mL to 1.0 mg/mL.
o Correlation coefficient (
) > 0.999.
e Limit of Quantitation (LOQ):

o Estimated at 0.1% of target concentration (Signal-to-Noise ratio > 10).

Troubleshooting Guide

Observation Root Cause Corrective Action

Ensure Mobile Phase contains

- Interaction of amine with 0.1% Formic Acid or use a
Peak Tailing (HPLC) ] )
residual silanols. "End-capped" column (e.qg.,
Eclipse Plus).

_ Lower inlet temperature to
Thermal degradation of ) ]
Ghost Peaks (GC) o 220-250°C; replace liner with
sample in inlet. )
deactivated glass wool.

HPLC: Add a needle wash

Sticky benzhydryl group step (50:50 MeOH:Water). GC:
Carryover ) o i
adsorbing to injector. Increase final bake-out temp to
310°C for 3 mins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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